molecular formula C16H20Cl2N6O3S B2653065 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034550-78-0

2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2653065
CAS No.: 2034550-78-0
M. Wt: 447.34
InChI Key: BRBYLTWIAHCAFH-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a triazine ring, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring:

    Sulfonamide Formation: The benzenesulfonamide moiety is prepared by reacting 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the triazine derivative with the benzenesulfonamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the sulfonamide group.

    Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Various substituted triazine and sulfonamide derivatives.

    Oxidation: Oxidized forms of the triazine ring or sulfonamide group.

    Reduction: Reduced forms of the triazine ring or sulfonamide group.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in materials science and catalysis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. The presence of the sulfonamide group is crucial for its activity against bacterial enzymes.

Industry

In industry, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazine ring can interact with nucleophilic sites in proteins, leading to inhibition or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the triazine ring, making it less versatile in chemical reactions.

    N-(4-(Dimethylamino)phenyl)benzenesulfonamide: Does not contain the triazine ring, limiting its biological activity.

    4-(Dimethylamino)-6-morpholino-1,3,5-triazine: Lacks the sulfonamide group, reducing its potential as an enzyme inhibitor.

Uniqueness

The combination of the sulfonamide group, triazine ring, and various substituents in 2,5-dichloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide makes it unique. This structure allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2,5-dichloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N6O3S/c1-23(2)15-20-14(21-16(22-15)24-5-7-27-8-6-24)10-19-28(25,26)13-9-11(17)3-4-12(13)18/h3-4,9,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBYLTWIAHCAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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